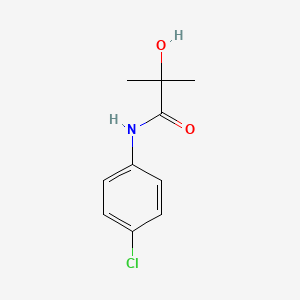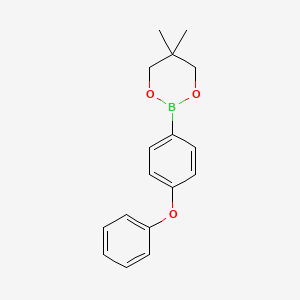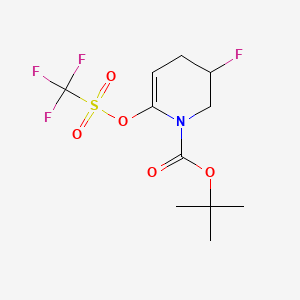
tert-Butyl 3-fluoro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts significant reactivity and stability. It is widely used in various scientific research fields due to its versatile chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro group: Fluorination reactions are carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the trifluoromethylsulfonyl group: This step involves the use of trifluoromethanesulfonic anhydride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its electrophilic trifluoromethylation properties.
1,1-Dimethylethyl 7-formyl-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-2(1H)-isoquinolinecarboxylate: Another compound with a similar trifluoromethylsulfonyl group.
Uniqueness
1,1-Dimethylethyl 3-fluoro-3,4-dihydro-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate stands out due to its unique combination of a fluoro group and a trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15F4NO5S |
|---|---|
分子量 |
349.30 g/mol |
IUPAC名 |
tert-butyl 3-fluoro-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H15F4NO5S/c1-10(2,3)20-9(17)16-6-7(12)4-5-8(16)21-22(18,19)11(13,14)15/h5,7H,4,6H2,1-3H3 |
InChIキー |
BYFLSUKUANLGQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC=C1OS(=O)(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


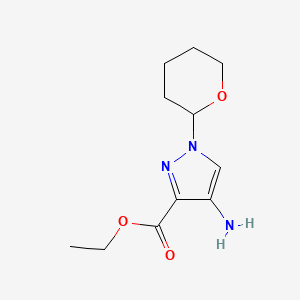
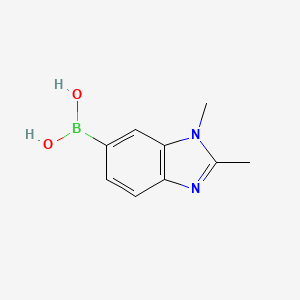
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
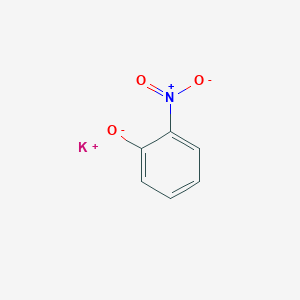

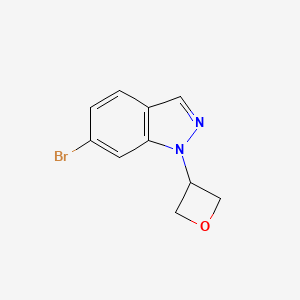
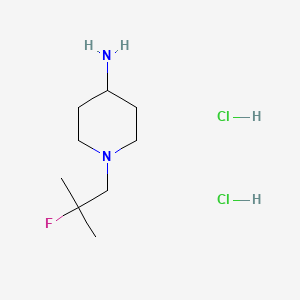
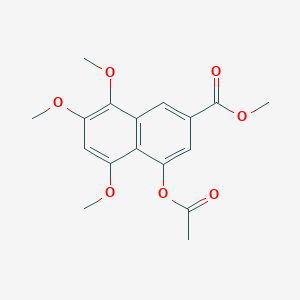
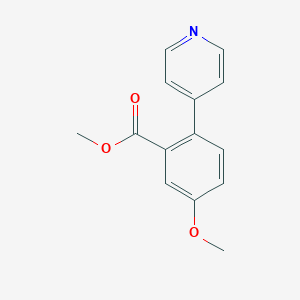
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
